(3-Chlorophenyl)(3-fluorophenyl)borinic acid
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Overview
Description
(3-Chlorophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that features both chlorine and fluorine substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3-chlorophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling, which uses a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.
Scientific Research Applications
(3-Chlorophenyl)(3-fluorophenyl)borinic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-fluorophenyl)borinic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups between reactants. In the Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylboronic acid: Similar in structure but lacks the fluorine substituent.
3-Fluorophenylboronic acid: Similar in structure but lacks the chlorine substituent.
4-Fluorophenylboronic acid: Similar but with the fluorine substituent in the para position.
Uniqueness
(3-Chlorophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl rings. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
872495-56-2 |
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Molecular Formula |
C12H9BClFO |
Molecular Weight |
234.46 g/mol |
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H |
InChI Key |
CEMKNRKHEJULFQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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